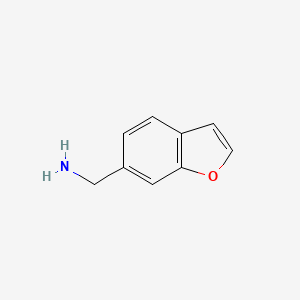![molecular formula C9H9F3O2 B1520504 (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1567738-33-3](/img/structure/B1520504.png)
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as 1R-TFMPE, is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. This compound belongs to a class of compounds called trifluoromethoxyphenylethanols, which are characterized by a phenyl group connected to an ethan-1-ol group and three fluorine atoms attached to the phenyl group. This compound has been studied for its potential uses in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Catalytic Applications
The compound (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been researched for its catalytic applications. Notably, it's an integral part of a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. The process uses recombinant Escherichia coli cells and showcases excellent enantioselectivity. It's notable for its use of a polar organic solvent-aqueous medium to overcome the limitations of poor solubility of non-natural substrates, leading to significant improvements in yield and reaction time (Chen et al., 2019).
Chemical Synthesis and Properties
In chemical synthesis, (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is part of the study of various complexes and reactions. For instance, its structural components have been used in the study of Ruthenium(II) complexes with optically active ligands, examining the complexes' catalytic activity in asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997). Furthermore, the compound has been part of studies exploring the formation of various oligomers and polymers, investigating molecular structures and the effects of different substituents on reaction pathways and product formation (Allcock et al., 1991).
Photocatalysis and Organic Synthesis
In the realm of photocatalysis and organic synthesis, research has looked into the photocatalytic activities of certain compounds for reactions like the photoreduction of water and the photooxidation of benzene to phenol. The compound's structural elements are key in these processes, contributing to the understanding of the catalytic mechanisms and potential applications in areas like materials chemistry and environmental remediation (Maruo et al., 1992).
Propriétés
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESEZYNEIOJHS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



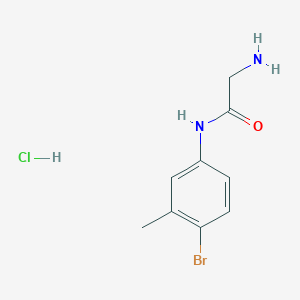
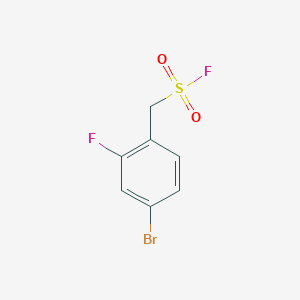
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)
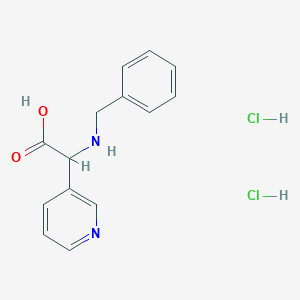
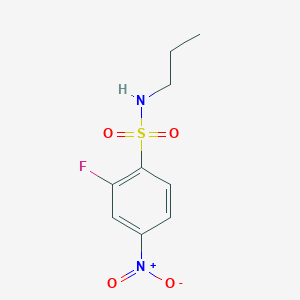
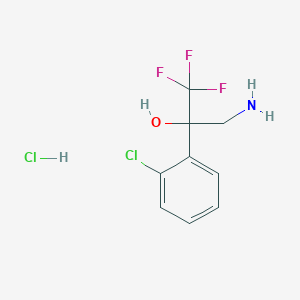
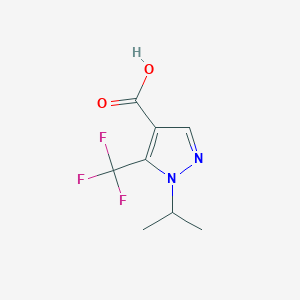
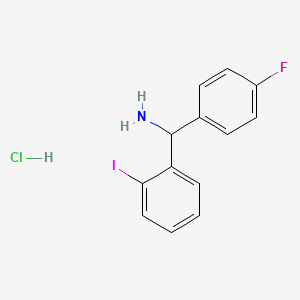
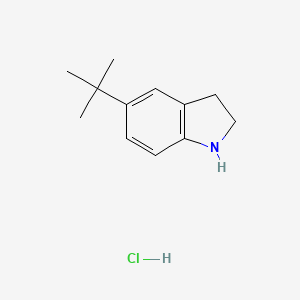
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
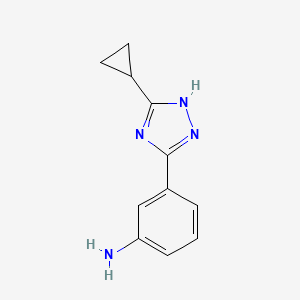
![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)
